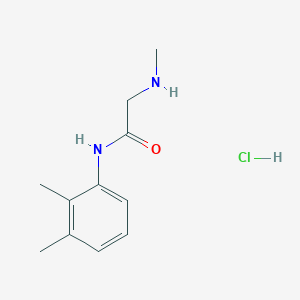

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of a dimethylphenyl group attached to an acetamide moiety, with a methylamino substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound with the molecular formula C11H16N2O and a molecular weight of approximately 228.72 g/mol. It is classified as an amide, featuring a dimethylphenyl group linked to an acetamide moiety, further substituted by a methylamino group. This compound has applications in organic synthesis and medicinal chemistry.

Applications

This compound has several notable applications:

- Organic Synthesis It is used as a building block in the synthesis of more complex organic molecules. The reactions are typically conducted in organic solvents such as dichloromethane or toluene under controlled temperature conditions to ensure high yields and purity. Purification techniques such as recrystallization and chromatography are also applied to obtain the compound in its pure form.

- Medicinal Chemistry The compound is recognized for its potential applications in medicinal chemistry. It is also investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

- Scientific Research: N-(2,3-dimethylphenyl)-2-(methylamino)acetamide is used in scientific research:

- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.

- Biology It is studied for its potential biological activity and interactions with enzymes and receptors.

- Medicine It is investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.

- Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide can undergo several chemical reactions:

- Oxidation Oxidation can form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction Reduction reactions can convert the amide group to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution The phenyl ring can undergo electrophilic aromatic substitution reactions. Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

作用机制

The mechanism of action of N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

- N-(2,3-dimethylphenyl)-2-(ethylamino)acetamide hydrochloride

- N-(2,3-dimethylphenyl)-2-(propylamino)acetamide hydrochloride

- N-(2,3-dimethylphenyl)-2-(butylamino)acetamide hydrochloride

Uniqueness

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylphenyl group and the methylamino substituent can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

生物活性

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic compound with a notable structure that includes a dimethylphenyl group and a methylamino group attached to an acetamide moiety. Its molecular formula is C11H16N2O and it has a molecular weight of approximately 228.72 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.

Structural Characteristics

The unique structural features of this compound contribute significantly to its biological properties. The specific dimethyl substitution on the phenyl ring and the presence of the methylamino group are crucial for its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 228.72 g/mol |

| CAS Number | 1049761-65-0 |

| Structure | Structure |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

- Antiviral Potential : Preliminary investigations suggest that the compound may exhibit antiviral activity, particularly against certain viral infections. This is hypothesized to be due to its structural similarity to known antiviral agents, which allows it to interfere with viral replication mechanisms .

- Analgesic Effects : Given its structural similarities to other amides used in pain management, there is potential for this compound to exhibit analgesic properties, although further studies are needed to confirm its effectiveness in this area.

- Cytotoxicity : Some studies have indicated that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating strong antimicrobial potential.

- Antiviral Activity Evaluation : In vitro assays were performed to assess the antiviral efficacy of the compound against several viruses. Results indicated that it could inhibit viral entry into host cells, which was quantified using luciferase reporter assays.

- Cytotoxicity Tests : The cytotoxic effects were assessed using different cancer cell lines, where the compound exhibited varying degrees of cytotoxicity with IC50 values indicating promising potential as an anticancer agent.

常见问题

Q. What are the optimized synthetic routes for N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, and how can reaction conditions be controlled to enhance yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling 2-(methylamino)acetic acid derivatives with 2,3-dimethylaniline under controlled conditions. Key steps include:

- Acylation: Reacting 2,3-dimethylaniline with chloroacetyl chloride in dichloromethane at 0–5°C to form the intermediate chloroacetamide.

- Methylamination: Substituting the chloride with methylamine in ethanol under reflux (60–70°C) for 6–8 hours.

- Salt Formation: Treating the free base with HCl in anhydrous ether to precipitate the hydrochloride salt .

Optimization Strategies: - Use Schlenk techniques to exclude moisture, which can hydrolyze intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., over-alkylation).

- Purify via recrystallization from ethanol/ether mixtures to achieve >98% purity .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in:

Purity Profiles: Use HPLC-MS to quantify impurities (e.g., Lidocaine Impurity F, a structural analog) that may confound bioactivity results .

Assay Conditions: Standardize cell-based assays (e.g., GPCR binding assays) by controlling variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .

Structural Characterization: Confirm batch-to-batch consistency via X-ray crystallography (e.g., SHELX refinement) to rule out polymorphic effects .

Data Normalization: Use internal controls (e.g., reference ligands like propranolol for β-adrenergic receptor studies) to calibrate activity measurements .

Q. What advanced crystallographic techniques are recommended for characterizing this compound’s molecular structure?

Level: Advanced

Methodological Answer:

- Single-Crystal XRD: Use SHELX programs (SHELXL for refinement) to resolve hydrogen bonding patterns and confirm the hydrochloride salt formation. For example, the NH⋯Cl⁻ interaction can be validated via Hirshfeld surface analysis .

- Polymorphism Screening: Conduct variable-temperature XRD (100–300 K) to detect conformational flexibility in the acetamide moiety, which may impact solubility .

- Complementary Techniques: Pair XRD with solid-state NMR (¹³C CP/MAS) to analyze methyl group dynamics in the dimethylphenyl ring .

Q. What methodologies are employed to investigate its interaction with GPCRs?

Level: Intermediate/Advanced

Methodological Answer:

In Silico Docking: Use AutoDock Vina to model binding to GPCRs (e.g., β2-adrenergic receptors) based on structural analogs like Lidocaine . Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Radioligand Displacement Assays: Quantify binding affinity (IC₅₀) using [³H]-Dihydroalprenolol in HEK293 cells expressing recombinant receptors. Normalize data to account for nonspecific binding .

Functional Assays: Measure cAMP accumulation (ELISA) to determine agonism/antagonism profiles. Use forskolin as a positive control .

Q. How should researchers design stability studies to assess its degradation pathways?

Level: Advanced

Methodological Answer:

- Forced Degradation: Expose the compound to:

- Hydrolytic Stress: 0.1M HCl/NaOH at 70°C for 24h.

- Oxidative Stress: 3% H₂O₂ at 25°C for 48h.

- Photolysis: ICH Q1B guidelines (1.2 million lux-hours) .

- Analytical Monitoring: Use UPLC-PDA to track degradation products (e.g., dealkylated acetamides). Compare with impurity standards (e.g., Lidocaine Impurity K) .

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under ambient conditions (25°C/60% RH) .

Q. What analytical strategies detect and quantify impurities in this compound?

Level: Basic

Methodological Answer:

- HPLC-DAD: Use a C18 column (5µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 10→90% ACN in 30 min). Detect impurities at 254 nm .

- Reference Standards: Cross-validate with pharmacopeial impurities (e.g., Lidocaine Impurity F, EP) for accurate quantification .

- Mass Spec Confirmation: Perform HRMS (ESI+) to confirm molecular ions (e.g., [M+H⁺] = 267.12 m/z for the parent compound) .

属性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-10(9(8)2)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDQIVKRUXWQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CNC)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。